Cas no 86533-36-0 (Aristolindiquinone)

Aristolindiquinone structure
Aristolindiquinone structure
Product Name:Aristolindiquinone
N.o CAS:86533-36-0
MF:C12H10O4
MW:218.205403804779
CID:1852493
PubChem ID:442723
Update Time:2024-10-26

Aristolindiquinone Propriedades químicas e físicas

Nomes e Identificadores

    • 4,5-dihydroxy-3,8-dimethylnaphthalene-1,2-dione
    • Aristolindiquinone
    • C10300
    • 2,5-Dihydroxy-3,8-dimethyl-1,4-naphthalenedione
    • 2,5-dihydroxy-3,8-dimethyl-1,4-naphthoquinone
    • Q27105837
    • 2,5-Dihydroxy-3,8-dimethyl-1,4-naphthalenedione (ACI)
    • DTXSID80331925
    • HY-N2471
    • AKOS040760276
    • CS-0022741
    • 86533-36-0
    • CHEBI:2823
    • AC1L9DAN
    • DTXCID60283019
    • DA-61206
    • Inchi: 1S/C12H10O4/c1-5-3-4-7(13)9-8(5)12(16)11(15)6(2)10(9)14/h3-4,13,15H,1-2H3
    • Chave InChI: BEBGSFZOQXPJCT-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=C(C=CC=2C)O)C(=O)C(C)=C1O

Propriedades Computadas

  • Massa Exacta: 218.05790880 g/mol
  • Massa monoisotópica: 218.05790880 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 383
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 218.20
  • XLogP3: 1.8
  • Superfície polar topológica: 74.6

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.452±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: 几乎不溶 (0.028 g/L) (25 ºC),

Aristolindiquinone Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1400-1 mg
Aristolindiquinone
86533-36-0
1mg
¥4833.00 2022-04-26
TargetMol Chemicals
TN1400-5mg
Aristolindiquinone
86533-36-0
5mg
¥ 3800 2024-07-20
TargetMol Chemicals
TN1400-5 mg
Aristolindiquinone
86533-36-0 98%
5mg
¥ 3,800 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1400-1 mL * 10 mM (in DMSO)
Aristolindiquinone
86533-36-0
1 mL * 10 mM (in DMSO)
¥ 3900 2023-09-07
TargetMol Chemicals
TN1400-1 ml * 10 mm
Aristolindiquinone
86533-36-0
1 ml * 10 mm
¥ 3900 2024-07-20

Aristolindiquinone Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
2.2 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
1.2 Reagents: Sulfuric acid
2.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
3.1 Reagents: Potassium hydroxide Solvents: Methanol
4.1 Reagents: Oxalyl chloride Solvents: Benzene
4.2 Reagents: Tin tetrachloride Solvents: Benzene
4.3 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
6.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
6.2 Reagents: Sodium methoxide Solvents: Methanol
7.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
1.2 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 5

Condições de reacção
1.1 Reagents: Oxalyl chloride Solvents: Benzene
1.2 Reagents: Tin tetrachloride Solvents: Benzene
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
3.2 Reagents: Sodium methoxide Solvents: Methanol
4.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol
2.1 Reagents: Oxalyl chloride Solvents: Benzene
2.2 Reagents: Tin tetrachloride Solvents: Benzene
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
4.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
4.2 Reagents: Sodium methoxide Solvents: Methanol
5.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 7

Condições de reacção
1.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
2.1 Reagents: Potassium hydroxide Solvents: Methanol
3.1 Reagents: Oxalyl chloride Solvents: Benzene
3.2 Reagents: Tin tetrachloride Solvents: Benzene
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
5.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
5.2 Reagents: Sodium methoxide Solvents: Methanol
6.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 8

Condições de reacção
1.1 Reagents: Trifluoroacetic acid
2.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
2.2 Reagents: Sulfuric acid
3.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
4.1 Reagents: Potassium hydroxide Solvents: Methanol
5.1 Reagents: Oxalyl chloride Solvents: Benzene
5.2 Reagents: Tin tetrachloride Solvents: Benzene
5.3 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
7.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
7.2 Reagents: Sodium methoxide Solvents: Methanol
8.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Trifluoroacetic acid
3.1 Reagents: Sodium dichromate Solvents: Dimethyl sulfoxide
3.2 Reagents: Sulfuric acid
4.1 Reagents: Zinc ,  Iodine Solvents: Diethyl ether ,  Benzene
5.1 Reagents: Potassium hydroxide Solvents: Methanol
6.1 Reagents: Oxalyl chloride Solvents: Benzene
6.2 Reagents: Tin tetrachloride Solvents: Benzene
6.3 Reagents: Hydrochloric acid Solvents: Water
7.1 Reagents: Monopotassium phosphate ,  Potassium nitrosodisulfonate Solvents: Methanol ,  Water
8.1 Reagents: Sulfuric acid Solvents: Methanol ,  Acetic anhydride
8.2 Reagents: Sodium methoxide Solvents: Methanol
9.1 Reagents: Hydrogen bromide Solvents: Water
Referência
Studies on Indian medicinal plants. Part LXXIX. Synthesis proves the structure of aristolindiquinone
Achari, Basudeb; et al, Tetrahedron, 1985, 41(1), 107-10

Aristolindiquinone Raw materials

Aristolindiquinone Preparation Products

Fornecedores recomendados
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd